6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a 1,3-dioxolane ring at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include oxides or reduced amines, depending on the reaction conditions.
Scientific Research Applications
6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar pyrimidine core but differs in the substitution pattern and ring structure.
6-Chloro-5-(prop-2-en-1-yl)pyrimidin-4-amine: This compound has a similar substitution pattern but with a different substituent at the 5-position.
Uniqueness
6-Chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C7H8ClN3O2 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-4(6(9)11-3-10-5)7-12-1-2-13-7/h3,7H,1-2H2,(H2,9,10,11) |
InChI Key |
DPOQJQSNDHBWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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